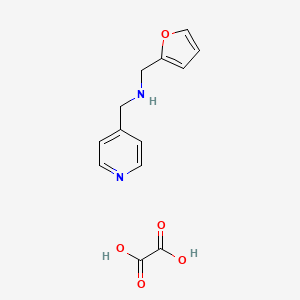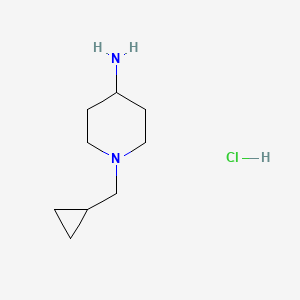
(2-Furylmethyl)(4-pyridinylmethyl)amine oxalate
Overview
Description
“(2-Furylmethyl)(4-pyridinylmethyl)amine oxalate” is a chemical compound with the CAS Number: 1158366-17-6 . It has a molecular weight of 278.26 . The IUPAC name for this compound is 2-furyl-N-(4-pyridinylmethyl)methanamine oxalate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O.C2H2O4/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10;3-1(4)2(5)6/h1-7,13H,8-9H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Catalysis and Organic Synthesis
Copper-Catalyzed Amination : N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, closely related to (2-Furylmethyl)(4-pyridinylmethyl)amine oxalate, has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature. This catalytic system enables N-arylation of cyclic secondary amines, primary amines, amino acids, and ammonia with moderate to excellent yields and high functional group tolerance (Wang et al., 2015).
Synthesis of N-Benzyl-or N-(2-Furylmethyl)cinnamamides : Amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of boric acid lead to the synthesis of new N-benzyl- or N-(2-furylmethyl)cinnamamides. These compounds are characterized by IR, 1H, and 13C NMR spectroscopy, showcasing the versatility of (2-Furylmethyl)(4-pyridinylmethyl)amine oxalate in organic synthesis (Barajas et al., 2008).
Materials Science
- Metal-Organic Frameworks (MOFs) : A study on mixed-lanthanide metal-organic frameworks (MOFs) highlighted the use of sodium oxalate and related compounds in creating ratiometric luminescent sensors for detecting temperature across a wide range. These MOFs exhibit excellent linear response and stability, suitable for physiological environment applications (Yang et al., 2018).
Molecular Characterization and Reactivity
- Synthesis and Characterization of Complexes : Studies on the synthesis, reactions, characterization, and biological evaluation of 2,3′-Bipyridine derivatives and their reactions with various active halogen-containing compounds have explored the potential of compounds related to (2-Furylmethyl)(4-pyridinylmethyl)amine oxalate. These compounds show promise in anticancer, anti-Alzheimer, and anti-COX-2 activities, demonstrating the compound's versatility in creating biologically relevant molecules (Attaby et al., 2014).
Advanced Synthesis Techniques
- Reactivity and Synthesis of New Ring Systems : Research on the reactivity of pyridine-2,4,6-tricarboxylic acid toward Zn(II) salts under different conditions has led to the formation of coordination polymers and discrete carboxylate-bridged metallomacrocycles. These studies highlight the complex's ability to form structured materials with potential applications in catalysis and materials science (Ghosh et al., 2004).
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-4-ylmethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.C2H2O4/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10;3-1(4)2(5)6/h1-7,13H,8-9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXORIKYDPCEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=NC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Furylmethyl)(4-pyridinylmethyl)amine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085814.png)
amine hydrochloride](/img/structure/B3085819.png)
amine hydrochloride](/img/structure/B3085820.png)
![Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085828.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)
![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085843.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)

amine hydrochloride](/img/structure/B3085882.png)
amine hydrochloride](/img/structure/B3085898.png)
![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/structure/B3085902.png)
amine hydrochloride](/img/structure/B3085916.png)